molecular formula C9H21N3O B089010 N1-Acetylspermidine CAS No. 14278-49-0

N1-Acetylspermidine

Cat. No.: B089010
CAS No.: 14278-49-0
M. Wt: 187.28 g/mol
InChI Key: MQTAVJHICJWXBR-UHFFFAOYSA-N
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Description

N1-Acetylspermidine belongs to the class of organic compounds known as carboximidic acids. These are organic acids with the general formula RC(=N)-OH (R=H, organic group). This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans.
N(1)-acetylspermidine is an acetylspermidine having the acetyl group at the N1-position. It has a role as a metabolite and an Escherichia coli metabolite. It is a conjugate base of a N(1)-acetylspermidinium(2+).

Scientific Research Applications

  • Colorectal Adenocarcinomas : N1-Acetylspermidine levels are significantly elevated in human colorectal adenocarcinomas compared to benign adenomas and control mucosae, suggesting its potential as a biochemical marker for this cancer (Takenoshita et al., 1984).

  • Oral Cavity Tumors : Elevated levels of this compound in squamous cell carcinoma of the oral cavity compared to surrounding healthy tissue and benign oral lesions indicate its potential as a marker for diagnosis (Gallesio et al., 1994).

  • Cardiac and Spleen Responses : In rats, this compound content greatly increases in the heart and spleen after isoprenaline treatment, suggesting its involvement in response to catecholamine stress (Stefanelli et al., 1986).

  • Cancer Biomarkers in Urine : this compound shows promise as a urinary biochemical marker for colon cancer in experimental models, with significant elevations observed in cancerous conditions (Halline et al., 1989).

  • Renal Cell Tumors : this compound forms a significant part of the polyamine pool in the RPMI mouse renal cell tumor, indicating its potential as a direct source for elevated urinary this compound in renal cell carcinomas (Pine et al., 1989).

  • Polyamine Catabolism in Cells : this compound accumulates in human and rodent cells under stress or in the late exponential phase of growth, highlighting its role in polyamine catabolism and response to environmental stress (Carper et al., 1991).

Mechanism of Action

Target of Action

N1-Acetylspermidine primarily targets the enzyme spermidine/spermine acetyltransferase 1 (SAT1) . SAT1 plays a crucial role in the regulation of cellular polyamine content, which is essential for cell growth and stem cell maintenance .

Mode of Action

This compound interacts with its target, SAT1, leading to the accumulation of this compound . This interaction is facilitated by the up-regulation of SAT1 expression in response to certain environmental conditions, such as acidic extracellular pH . The inhibition of SAT1 expression suppresses the accumulation of intra- and extracellular this compound .

Biochemical Pathways

The interaction between this compound and SAT1 affects the polyamine pathway. Under acidic conditions, there is an accumulation of this compound, along with down-regulation of putrescine and spermidine in the polyamine pathway . This alteration in the polyamine pathway is a general metabolic signature conserved in human cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to the activity of SAT1. The up-regulation of SAT1 expression leads to an increase in intra- and extracellular this compound levels . Conversely, the inhibition of SAT1 expression suppresses the accumulation of this compound .

Result of Action

The action of this compound has significant molecular and cellular effects. It has been identified as a determinant of cell fate, acting through increasing self-renewal . In the context of cancer, the SAT1-N1-Acetylspermidine axis contributes to protumor immunity . Inhibition of SAT1 expression decreases neutrophil recruitment to the tumor, resulting in impaired angiogenesis and tumor growth .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, an acidic tumor microenvironment stimulates the recruitment of protumor neutrophils via the SAT1-N1-Acetylspermidine axis . This suggests that the extracellular acidity of the tumor microenvironment plays a critical role in the action of this compound .

Future Directions

SSAT may be a useful target in diseases other than cancer, but the wide-ranging physiological and pathophysiological effects of altered SSAT expression will require very careful limitation of such strategies to the relevant cells to avoid toxic effects .

Biochemical Analysis

Biochemical Properties

N1-Acetylspermidine interacts with various enzymes and proteins. The enzyme SAT1 plays a key role in its formation . SAT1 acts on several substrates, including 1,3-diaminopropane, 1,5-diaminopentane, putrescine, spermidine, and spermine, forming this compound .

Cellular Effects

This compound has been identified as a determinant of cell fate, acting through increasing self-renewal . It has been observed to have elevated levels upon depilation-mediated hair follicle stem cell (HFSC) proliferation and differentiation in vivo . In cancer cells, this compound promotes tumor growth via protumorigenic neutrophil infiltration .

Molecular Mechanism

The molecular mechanism of this compound involves its role in maintaining polyamine homeostasis. SAT1, the enzyme responsible for its formation, is highly regulated and adjusts its content in response to alterations in polyamine content . This regulation of SAT1 and, consequently, this compound levels, influences various cellular mechanisms and signaling pathways .

Dosage Effects in Animal Models

It is known that SAT1 knockdown, which would decrease this compound levels, significantly decreases tumor growth in vivo .

Metabolic Pathways

This compound is involved in the polyamine metabolic pathway. It is a product of the action of SAT1 on spermidine . This pathway is linked to lipid and carbohydrate metabolism by means of alterations in the content of acetyl-CoA and ATP .

Transport and Distribution

It is known that SAT1, the enzyme responsible for its formation, is present in various human cancer cells .

Subcellular Localization

It is known that SAT1, the enzyme responsible for its formation, is present in various human cancer cells .

Properties

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTAVJHICJWXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162175
Record name N(1)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14278-49-0
Record name N1-Acetylspermidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14278-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(1)-Acetylspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(1)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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